
3-fluoropyridine-2-sulfonyl chloride
Overview
Description
3-Fluoropyridine-2-sulfonyl chloride is a halogenated pyridine derivative featuring a fluorine atom at the 3-position and a sulfonyl chloride group at the 2-position of the pyridine ring. Its molecular formula is C₅H₃ClFNO₂S, and it serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The fluorine atom and sulfonyl chloride group confer unique electronic and steric properties, making it reactive toward nucleophilic substitution or coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropyridine-2-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-hydroxy-2-fluoropyridine with sulfonyl chloride reagents under controlled conditions . Another approach involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .
Industrial Production Methods: Industrial production of this compound often employs high-yield methods using advanced fluorinating agents such as Selectfluor® . These methods ensure efficient production with minimal by-products, making the process economically viable for large-scale manufacturing.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with diverse nucleophiles, forming sulfonamides, sulfonate esters, and thiosulfonates.
Reagents and Products
Nucleophile | Reagent/Conditions | Product | Key Features |
---|---|---|---|
Amines | Room temperature, anhydrous solvent | 3-Fluoropyridine-2-sulfonamide | High yields with primary amines |
Alcohols | Base (e.g., pyridine), 0–25°C | Sulfonate ester | Stabilized by electron-withdrawing groups |
Thiols | Mild conditions, polar aprotic solvent | Thiosulfonate | Sensitive to oxidation |
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack at the electrophilic sulfur atom.
-
Expulsion of chloride ion , forming the substitution product.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-withdrawing sulfonyl chloride and fluorine substituents direct EAS to specific positions.
Positional Selectivity
Example Reaction :
Nitration at the 4-position (para to fluorine) yields 3-fluoro-4-nitropyridine-2-sulfonyl chloride .
Reduction Reactions
The sulfonyl chloride group is reduced to sulfinic acid or thiol derivatives under controlled conditions.
Reducing Agents and Outcomes
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
LiAlH₄ | Anhydrous ether, 0°C | 3-Fluoropyridine-2-sulfinic acid | 60–70% |
Zn/HCl | Aqueous HCl, reflux | 3-Fluoropyridine-2-thiol | 40–50% |
Note : Over-reduction can lead to desulfurization, necessitating precise stoichiometry.
Coupling Reactions
The sulfonyl chloride participates in cross-coupling reactions, enabling C–S bond formation.
Palladium-Catalyzed Couplings
Substrate | Catalyst System | Product | Application |
---|---|---|---|
Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl sulfones | Pharmaceutical synthesis |
Alkynes | CuI, Et₃N | Alkynyl sulfonamides | Agrochemical intermediates |
Key Advantage : The fluorine substituent enhances oxidative stability during catalysis .
Hydrolysis and Stability
3-Fluoropyridine-2-sulfonyl chloride hydrolyzes in aqueous media to form sulfonic acid derivatives.
Hydrolysis Pathways
Conditions | Product | Kinetics |
---|---|---|
Neutral H₂O, 25°C | 3-Fluoropyridine-2-sulfonic acid | Slow (hours) |
Acidic H₂O (HCl) | Rapid hydrolysis | Complete in <1 hour |
Stability Note : Storage under anhydrous conditions at –20°C is recommended to prevent degradation.
Comparative Reactivity Table
Reaction Type | Rate (Relative to Pyridine) | Governing Factor |
---|---|---|
Nucleophilic substitution | 10× faster | Electron-withdrawing sulfonyl group |
EAS | 5× slower | Deactivation by fluorine and sulfonyl |
Scientific Research Applications
Scientific Research Applications of 5-Chloro-3-fluoropyridine-2-sulfonyl chloride
5-Chloro-3-fluoropyridine-2-sulfonyl chloride (CAS number 1261737-23-8) is a sulfonyl chloride derivative of pyridine with diverse chemical reactivity, making it a valuable building block in pharmaceutical synthesis and other chemical applications. It is particularly useful in medicinal chemistry due to its potential biological activities.
Applications
5-Chloro-3-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Biology: It is employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
- Medicine: It is investigated for its potential use in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.
- Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
The biological activity of 5-Chloro-3-fluoropyridine-2-sulfonyl chloride is attributed to its ability to interact with various biological macromolecules. Research indicates that pyridine derivatives can possess antibacterial and antifungal properties, potentially through the disruption of microbial cell membranes or inhibition of key metabolic processes. Certain sulfonyl chlorides have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound may act as an inhibitor for certain enzymes, including proteases and kinases, which are crucial in disease pathways such as cancer and inflammation.
Case Studies
- Antimicrobial Efficacy: A study demonstrated that 5-Chloro-3-fluoropyridine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, where the mechanism involved the disruption of bacterial cell wall synthesis, leading to cell lysis.
- Inhibition of Kinases: Research on related sulfonyl chlorides has shown their potential as kinase inhibitors. For instance, a compound structurally similar to 5-Chloro-3-fluoropyridine was found to inhibit the activity of specific kinases involved in cancer progression, suggesting a potential therapeutic application in oncology.
- Synthesis and Evaluation: A synthetic route for this compound has been developed, leading to its evaluation in various biological assays. The compound showed promising results in inhibiting target enzymes linked to inflammatory responses.
Mechanism of Action
The mechanism of action of 3-fluoropyridine-2-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is leveraged in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry .
Comparison with Similar Compounds
The following table and analysis compare 3-fluoropyridine-2-sulfonyl chloride with structurally analogous pyridine sulfonyl chlorides, emphasizing substituent effects, reactivity, and applications.
Table 1: Key Properties of Selected Pyridine Sulfonyl Chlorides
Key Analysis:
Substituent Effects on Reactivity
- The fluorine atom in this compound is ortho to the sulfonyl chloride group. Fluorine’s electron-withdrawing nature activates the sulfonyl chloride toward nucleophilic attack but may introduce steric hindrance.
- In contrast, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride () has a stronger electron-withdrawing CF₃ group at position 5 (meta to SO₂Cl), which increases electrophilicity and lipophilicity, making it suitable for agrochemical synthesis .
- 5-Chloro-2-methoxypyridine-3-sulfonyl chloride () combines a chloro (electron-withdrawing) and methoxy (electron-donating) group. The methoxy group at position 2 may sterically shield the sulfonyl chloride at position 3, reducing its reactivity compared to fluorine-substituted analogs .
Positional Isomerism Pyridine-3-sulfonyl chloride (SO₂Cl at position 3) lacks the fluorine substituent but demonstrates how positional isomerism alters electronic distribution.
Applications
- Fluorine and trifluoromethyl groups are prevalent in pharmaceuticals due to their metabolic stability. The target compound may be used to synthesize fluorinated sulfonamides, while CF₃-containing analogs () are prioritized in agrochemicals .
- Chloro and methoxy derivatives () are less common in drug discovery but may find use in specialty chemicals or materials .
Research Findings and Limitations
- Gaps in Data : Specific reactivity studies, melting points, or spectroscopic data for this compound are absent in the evidence. Comparative analyses rely on structural extrapolation.
- Safety and Handling : Pyridine sulfonyl chlorides generally require careful handling due to moisture sensitivity and corrosivity (e.g., SDS data in ). Substituents like fluorine may alter toxicity profiles .
Biological Activity
3-Fluoropyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry and chemical biology due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHClFNOS
- Molecular Weight : 195.60 g/mol
The presence of the fluorine atom and the sulfonyl chloride group contributes to its reactivity and potential biological applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonyl chlorides are known to act as electrophiles that can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. This property is particularly relevant in the context of protease inhibitors and other enzyme targets .
- Reactive Probes : The compound can serve as a reactive probe in chemical biology, allowing for the mapping of enzyme binding sites and assessment of protein interactions .
- Antitumor Activity : Preliminary studies indicate that compounds containing sulfonyl groups may exhibit antitumor properties by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) .
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoropyridine with sulfonyl chloride reagents under controlled conditions. The general procedure includes:
- Starting Material : 3-Fluoropyridine
- Reagents : Sulfonyl chlorides (e.g., chlorosulfonic acid)
- Conditions : Reaction under anhydrous conditions, often at elevated temperatures.
This synthetic route allows for the efficient production of this compound with high yields.
In Vitro Studies
A summary of key findings from in vitro studies on the biological activity of this compound is presented below:
Study | Target | IC (µM) | Mechanism |
---|---|---|---|
Tumor Cells (PACA2) | 44.4 | Induction of ROS | |
Tumor Cells (HCT116) | 17.8 | Apoptosis via gene regulation | |
Proteases | 5 nM | Covalent modification |
These results indicate that this compound possesses notable inhibitory effects on various biological targets, particularly in cancer research.
Case Studies
- Protease Inhibition : In a study focusing on sulfonyl fluorides as covalent warheads, it was found that compounds similar to this compound effectively inhibited serine proteases by modifying active site residues . This highlights its potential application in drug design targeting proteolytic enzymes.
- Anticancer Activity : A recent investigation demonstrated that derivatives containing the sulfonyl group could down-regulate critical tumor suppressor genes like TP53 and BRCA1, suggesting a pathway through which these compounds may exert their antitumor effects .
Q & A
Basic Questions
Q. What are the common laboratory synthesis methods for 3-fluoropyridine-2-sulfonyl chloride, and what reaction conditions are critical for achieving high yields?
- Methodology : The compound is typically synthesized via sulfonation of 3-fluoropyridine using chlorosulfonic acid under anhydrous conditions at 0–5°C to minimize side reactions. Alternatively, NaClO₂-mediated oxidation of 3-fluoropyridine-2-thiol derivatives in acidic media can yield the sulfonyl chloride . Key parameters include temperature control (to avoid decomposition), stoichiometric excess of chlorosulfonic acid, and inert atmosphere to prevent hydrolysis. Post-reaction purification via recrystallization (e.g., using dichloromethane/hexane) ensures high purity (>95%) .
Q. What are the primary chemical reactions and applications of this compound in organic synthesis?
- Reactivity Profile : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates. Its electron-withdrawing fluorine substituent enhances electrophilicity, making it useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl intermediates .
- Applications : It serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and antimicrobial agents. Derivatives have shown anti-proliferative activity in cancer cell lines (e.g., HeLa and MCF-7) .
Q. What safety precautions and handling protocols are essential when working with this compound in laboratory settings?
- Safety Measures : Use PPE (nitrile gloves, goggles, lab coat), work in a fume hood, and avoid inhalation of vapors. The compound is a strong irritant; spills should be neutralized with sodium bicarbonate before disposal .
- Storage : Store under argon at –20°C in airtight, light-resistant containers to prevent hydrolysis and degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve purity and scalability for complex organic transformations?
- Optimization Strategies :
- Temperature Gradients : Gradual warming from 0°C to room temperature during sulfonation reduces byproduct formation .
- Catalytic Additives : Trace amounts of DMF or pyridine can accelerate sulfonation by activating chlorosulfonic acid .
- Scalability : Batch-wise addition of reactants and continuous flow systems improve yield consistency (>85%) for multi-gram syntheses .
Q. What experimental strategies are recommended to address discrepancies in reported reactivity or stability data of this compound under varying conditions?
- Contradiction Analysis :
- Comparative Studies : Benchmark reactivity against structurally analogous compounds (e.g., 3-trifluoromethylpyridine-2-sulfonyl chloride) to identify substituent-specific effects .
- Stability Profiling : Conduct accelerated degradation studies (e.g., exposure to humidity, light) with HPLC monitoring to identify degradation pathways .
- Computational Modeling : DFT calculations (e.g., using Gaussian) predict electrophilic reactivity and guide reaction condition adjustments .
Q. Which advanced spectroscopic or chromatographic techniques are most effective for characterizing this compound and its derivatives, and how should data interpretation be approached?
- Analytical Workflow :
- ¹⁹F NMR : Quantifies fluorine content and confirms substitution patterns (δ ≈ –60 ppm for meta-fluorine) .
- LC-MS/MS : Detects trace impurities (e.g., hydrolyzed sulfonic acid) with a C18 column and 0.1% formic acid/acetonitrile gradient .
- X-ray Crystallography : Resolves molecular geometry for derivatives, aiding in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
3-fluoropyridine-2-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEHPYAEFLJFPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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